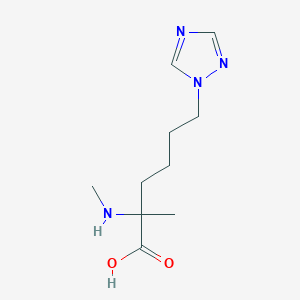![molecular formula C9H11KN2O3S B13618123 Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is a chemical compound that features a morpholine ring, a thiazole ring, and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate typically involves the reaction of morpholine with a thiazole derivative under specific conditions. One common method involves the use of potassium carbonate as a base to facilitate the reaction. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological macromolecules, while the thiazole ring can participate in electron transfer reactions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 4-[(morpholin-4-yl)methyl]benzoate
- Potassium (morpholin-4-yl)methyltrifluoroborate
Uniqueness
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is unique due to the presence of both a morpholine and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H11KN2O3S |
|---|---|
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
potassium;4-(morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3S.K/c12-9(13)8-10-7(6-15-8)5-11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
DENVWVCPTXBBMC-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1CC2=CSC(=N2)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



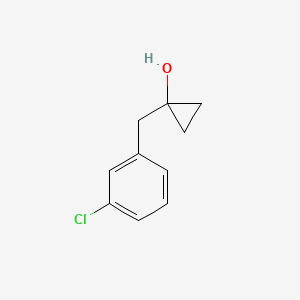
![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)
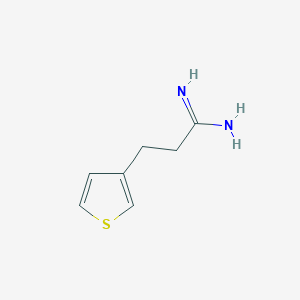
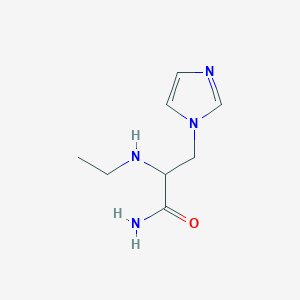
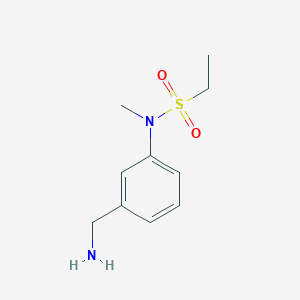
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
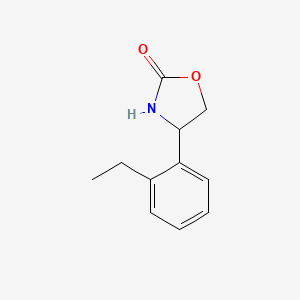
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)
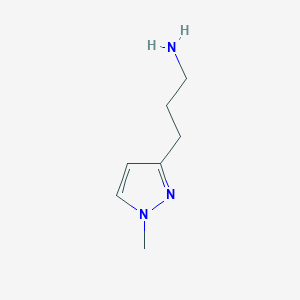
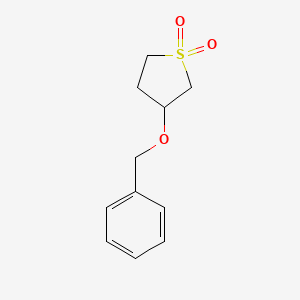
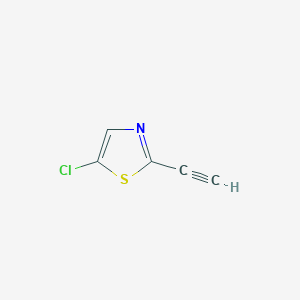
![2-(Sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13618119.png)
